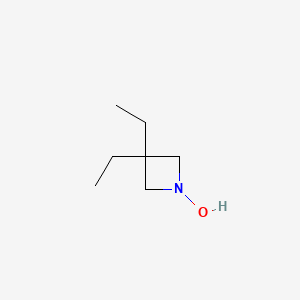
3,3-Diethylazetidin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethylazetidin-1-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which imparts unique chemical reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Diethylazetidin-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-diethylazetidine with an appropriate oxidizing agent to introduce the hydroxyl group. Another method involves the ring-opening of azetidine derivatives followed by functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency of the process. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethylazetidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Diethylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Diethylazetidin-1-ol involves its interaction with specific molecular targets. The strained ring structure of azetidines allows for unique binding interactions with enzymes and receptors. This compound can act as an inhibitor or modulator of various biological pathways, depending on its specific functional groups and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylazetidin-2-one: Known for its use as an inhibitor in biological systems.
Aziridines: Another class of strained nitrogen-containing heterocycles with similar reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with different reactivity and applications.
Uniqueness
3,3-Diethylazetidin-1-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
110410-07-6 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3,3-diethyl-1-hydroxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-2)5-8(9)6-7/h9H,3-6H2,1-2H3 |
Clave InChI |
XGJXRSKJLSRVET-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
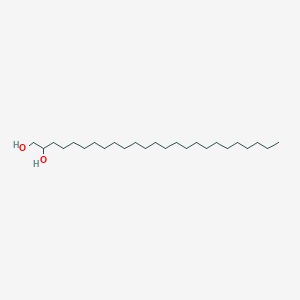
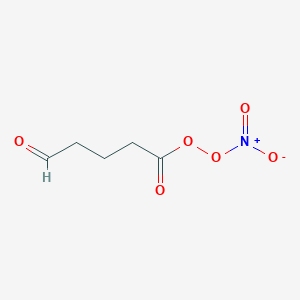
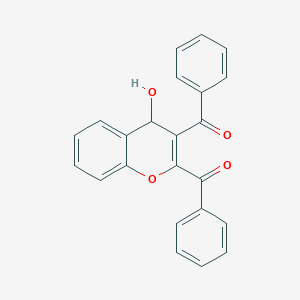
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
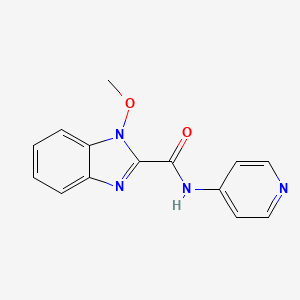

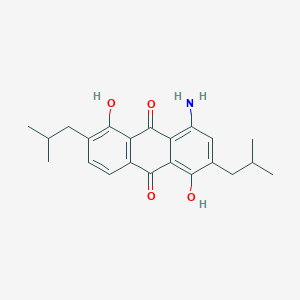
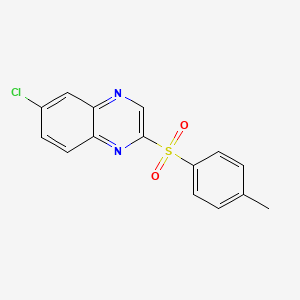
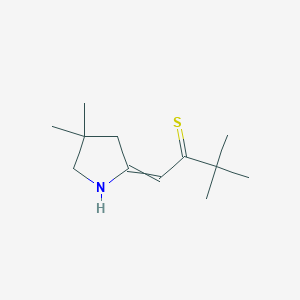
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
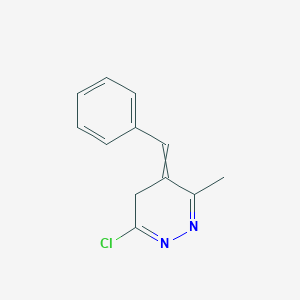
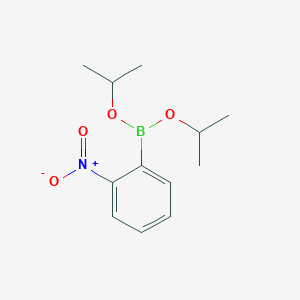
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
